molecular formula C13H11FN4O2 B1420489 Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1001665-65-1

Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B1420489
M. Wt: 274.25 g/mol
InChI Key: UUTVXASIJAMACY-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C13H11FN4O2 and a molecular weight of 274.3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate consists of 13 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate are not available, 5-amino-pyrazoles have been used in various reactions to construct diverse heterocyclic systems .


Physical And Chemical Properties Analysis

Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is practically insoluble with a density of 1.37±0.1 g/cm3 .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Determination : Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate and its derivatives have been extensively studied for their crystal structures. For instance, Kumar et al. (2018) explored the crystal structure of a closely related compound, revealing insights into molecular interactions and stability mechanisms (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

Synthesis and Chemical Reactivity

  • Synthesis Methods : The synthesis of various derivatives of Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a key area of research. For example, the synthesis of Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrates the chemical reactivity and potential applications of these compounds in different fields (Minga, 2005).

Potential Biological Activities

  • Biological Activities Exploration : Some derivatives of Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate have shown potential biological activities. For instance, preliminary bioassays of certain derivatives indicated fungicidal and plant growth regulation activities, suggesting applications in agriculture and plant biology (Ming et al., 2005).

Applications in Corrosion Inhibition

  • Corrosion Inhibition : Derivatives like Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have been investigated as corrosion inhibitors for mild steel, important in industrial processes. The effectiveness of these compounds in protecting metal surfaces is a significant area of application (Dohare et al., 2017).

Safety And Hazards

This compound is harmful if swallowed and causes serious eye damage . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

ethyl 5-amino-4-cyano-1-(4-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-8(14)4-6-9/h3-6H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTVXASIJAMACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674868
Record name Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

CAS RN

1001665-65-1
Record name Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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